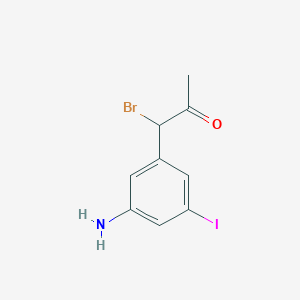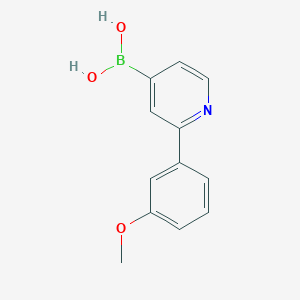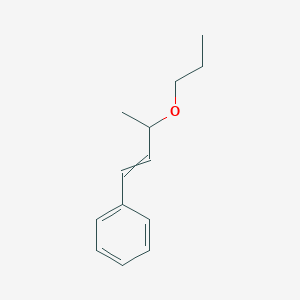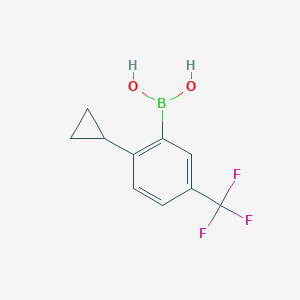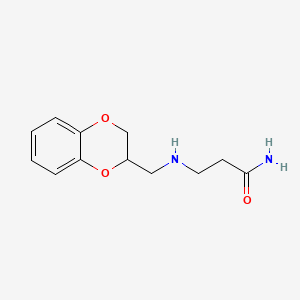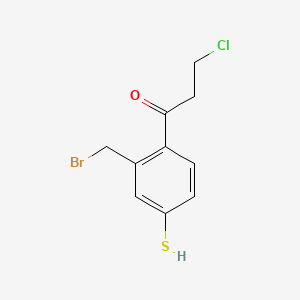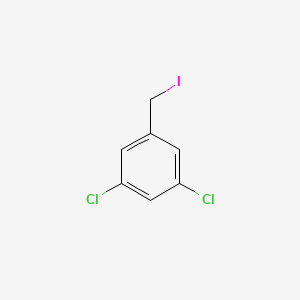![molecular formula C16H20ClNO4S B14070789 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate is a chemical compound with the molecular formula C16H20ClNO4S and a molecular weight of 357.85 g/mol It is known for its unique structure, which includes a mesityl group attached to a tetrahydrobenzo[d]thiazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate typically involves the reaction of 2,4,6-trimethylphenylamine (mesitylamine) with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the thiazolium ring. The resulting product is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolium ring to its corresponding thiazolidine form.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitrated or halogenated mesityl derivatives.
Applications De Recherche Scientifique
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of kinases such as CK2 and GSK3β, which are involved in various cellular processes, including tumor suppression.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate involves its interaction with specific molecular targets, such as kinases. For example, it inhibits CK2 and GSK3β by binding to their active sites, thereby preventing the phosphorylation of target proteins like PTEN. This inhibition can lead to the activation of tumor suppressor pathways and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-3-(2,4,6-trimethylphenyl)-benzothiazolium Perchlorate: Similar in structure but may have different substituents on the benzothiazolium ring.
3-(2,6-Diisopropylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium Perchlorate: Another derivative with different alkyl groups on the phenyl ring.
Uniqueness
3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate is unique due to its specific mesityl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research applications .
Propriétés
Formule moléculaire |
C16H20ClNO4S |
|---|---|
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C16H20NS.ClHO4/c1-11-8-12(2)16(13(3)9-11)17-10-18-15-7-5-4-6-14(15)17;2-1(3,4)5/h8-10H,4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
RKHWNVWIYUUFNH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCC3)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)
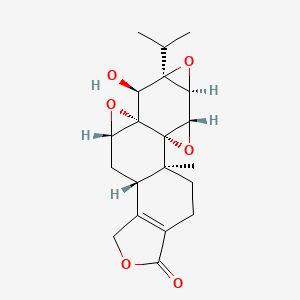
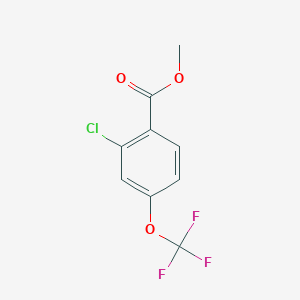
![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)

